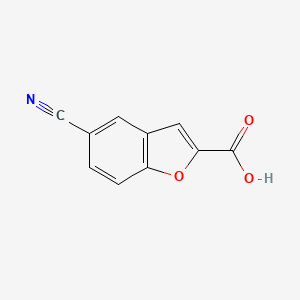

5-cyanobenzofuran-2-carboxylic Acid

Description

Structure

2D Structure

Properties

IUPAC Name |

5-cyano-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQXZANNFIHPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437034 | |

| Record name | 5-cyanobenzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84102-75-0 | |

| Record name | 5-Cyano-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84102-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-cyanobenzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-cyanobenzofuran-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 5-Cyanobenzofuran-2-carboxylic Acid

Abstract

This compound is a pivotal intermediate in the pharmaceutical industry, most notably as a key building block in the synthesis of the antidepressant drug Vilazodone.[1] The benzofuran scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of the cyano and carboxylic acid groups on this core makes it a versatile synthon for drug development.[2][3] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of this important molecule.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most straightforward approach involves the hydrolysis of the corresponding ester, ethyl 5-cyanobenzofuran-2-carboxylate. The benzofuran core itself can be disconnected to reveal a substituted salicylaldehyde and a two-carbon unit, suggesting a cyclization strategy. This leads to 4-cyano-2-hydroxybenzaldehyde (5-cyanosalicylaldehyde) as a key precursor, which can, in turn, be derived from the commercially available 4-cyanophenol.

Caption: Retrosynthetic analysis of this compound.

This analysis forms the basis of the primary synthetic pathway detailed in this guide, which is favored for its operational simplicity, high yields, and use of readily available starting materials.

Primary Synthesis Pathway: From 4-Cyanophenol

The most established and scalable synthesis commences with 4-cyanophenol and proceeds through three key transformations:

-

Formylation of 4-cyanophenol to introduce an aldehyde group ortho to the hydroxyl, yielding 4-cyano-2-hydroxybenzaldehyde.

-

Condensation and Cyclization with ethyl bromoacetate to construct the benzofuran-2-carboxylate core.

-

Saponification (hydrolysis) of the ethyl ester to afford the final carboxylic acid.

Step 1: Synthesis of 4-Cyano-2-hydroxybenzaldehyde

The introduction of an aldehyde group onto the phenolic ring is a critical first step. While several formylation methods exist, the Reimer-Tiemann reaction (using chloroform and a strong base) or the Duff reaction (using hexamethylenetetramine in acid) are common. An alternative and often higher-yielding method involves the reaction of 4-cyanophenol with paraformaldehyde and a magnesium chloride-triethylamine complex. For the purpose of this guide, we will consider 4-cyano-2-hydroxybenzaldehyde as a readily accessible starting material, as its preparation from 4-cyanophenol is a standard transformation.[4][5]

Step 2: Synthesis of Ethyl 5-Cyanobenzofuran-2-carboxylate

This core transformation involves the construction of the furan ring. The process is a variation of the Williamson ether synthesis followed by an intramolecular aldol-type condensation and dehydration.

Mechanism: The reaction is typically initiated by a mild base, such as potassium carbonate (K₂CO₃), which deprotonates the phenolic hydroxyl group of 5-cyanosalicylaldehyde. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form an ether intermediate. The base then abstracts an acidic α-proton from the ester moiety, generating a carbanion. This carbanion undergoes a rapid intramolecular cyclization, attacking the aldehyde carbonyl carbon to form a five-membered ring. The subsequent elimination of a water molecule yields the stable, aromatic benzofuran ring system.[6]

References

- 1. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. researchgate.net [researchgate.net]

- 4. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 5. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

5-cyanobenzofuran-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Cyanobenzofuran-2-Carboxylic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. This molecule represents a key heterocyclic scaffold, leveraging the privileged structure of the benzofuran core with strategic functionalization to serve as a versatile building block in modern drug discovery.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran heterocycles are fundamental structural units in a plethora of biologically active natural products and synthetic compounds.[1] Their inherent planarity and ability to participate in various non-covalent interactions have established them as "privileged structures" in medicinal chemistry. Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, immunomodulatory, and anti-inflammatory properties.[1]

This compound is of particular interest due to its trifunctional nature:

-

The Benzofuran Core: A rigid, aromatic system that provides a stable anchor for pharmacophoric elements.

-

The 2-Carboxylic Acid: A critical functional group that can act as a hydrogen bond donor/acceptor, a point for amide or ester derivatization, or a bioisostere for other acidic moieties. The presence of a carboxylic acid group is a feature in approximately 25% of all commercialized pharmaceuticals.[2]

-

The 5-Cyano Group: A versatile nitrile moiety that can act as a hydrogen bond acceptor, a metabolic blocking group, or be chemically transformed into other functional groups such as amines or tetrazoles, the latter being a common carboxylic acid bioisostere.

This guide will elucidate the chemical properties, synthesis, and reactive potential of this molecule, providing a foundation for its application in research and development.

Molecular Identity and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a compound are foundational to its application in any experimental setting.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 5-Cyano-1-benzofuran-2-carboxylic acid | - |

| CAS Number | 84102-75-0 | BLD Pharm[3] |

| Molecular Formula | C₁₀H₅NO₃ | Calculated |

| Molecular Weight | 187.15 g/mol | Calculated |

| Canonical SMILES | C1=CC2=C(C=C1C#N)C=C(O2)C(=O)O | Inferred from Ethyl Ester |

| InChI Key | Inferred from Ethyl Ester | Inferred from Ethyl Ester |

Note: Data is based on supplier information and structural inference from its corresponding ethyl ester.[4]

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds like 5-chlorobenzofuran-2-carboxylic acid.

| Property | Predicted Value / Observation | Rationale / Comparative Data |

| Appearance | White to off-white or light-yellow solid | Based on analogous compounds like 5-chlorobenzofuran-2-carboxylic acid which is a white to light yellow powder.[5] |

| Melting Point | >250 °C | High, typical for rigid, crystalline aromatic carboxylic acids. 5-Chlorobenzofuran-2-carboxylic acid melts at 266 °C[5]; 5-nitrobenzofuran-2-carboxylic acid melts at 279-284 °C.[6] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and hot methanol. | The carboxylic acid group enhances polarity, but the large, rigid aromatic system dominates, leading to low aqueous solubility. This is a common feature of drug-like molecules. |

| pKa | ~3.5 - 4.5 | The electron-withdrawing nature of the benzofuran ring and the cyano group will increase the acidity (lower the pKa) compared to benzoic acid (~4.2). |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following is a predicted profile based on established principles.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3300 - 2500 | Carboxylic Acid O-H | Stretch | Very broad, characteristic band overlying C-H stretches.[8] |

| ~2230 - 2220 | Nitrile C≡N | Stretch | Sharp, medium-intensity peak. |

| ~1720 - 1680 | Carboxylic Acid C=O | Stretch | Strong, sharp peak. Conjugation with the furan ring may lower the frequency.[8] |

| ~1600 - 1450 | Aromatic C=C | Stretch | Multiple sharp bands of varying intensity. |

| ~1300 - 1200 | C-O | Stretch | Strong band associated with the carboxylic acid and furan ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region of 10.0 - 13.0 ppm .[8] Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The benzofuran ring system contains four aromatic protons. Their precise shifts and coupling patterns will depend on the solvent but can be predicted as follows:

-

H3: A singlet or a narrow doublet around 7.5 - 7.8 ppm .

-

H4, H6, H7: These protons on the benzene ring will appear between 7.6 - 8.2 ppm . The proton at H4 (adjacent to the cyano group) will likely be the most downfield and may appear as a narrow doublet. The H6 and H7 protons will show more complex splitting patterns (doublet of doublets).

-

¹³C NMR:

-

Carboxyl Carbon (-COOH): A signal in the 160 - 175 ppm range. This peak is often of lower intensity.[8]

-

Aromatic & Furan Carbons: Multiple signals between 105 - 160 ppm .

-

Nitrile Carbon (-C≡N): A characteristic signal around 115 - 120 ppm .[9]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 187.

-

Key Fragmentation: Signature fragmentation for carboxylic acids involves the loss of -OH (m/z = 170) and subsequent loss of -CO (m/z = 142).[8]

Synthesis Pathway and Experimental Protocol

The synthesis of benzofuran-2-carboxylic acids is a well-established process in organic chemistry. A reliable route to the title compound starts from commercially available 4-hydroxy-3-nitrobenzonitrile, proceeding through a reductive cyclization strategy.

Rationale for Synthetic Strategy

This pathway is chosen for its efficiency and use of robust, well-documented reactions. It builds the benzofuran core by first installing the necessary functionalities on a benzene precursor, followed by a cyclization step to form the heterocyclic ring. This approach offers good control over the final substitution pattern.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methodologies for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: O-Alkylation

-

To a solution of 4-hydroxy-3-nitrobenzonitrile (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension vigorously and add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product (Ethyl 2-((4-cyano-2-nitrophenoxy)acetate)) by column chromatography or recrystallization.

Step 2: Reductive Cyclization

-

Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and acetic acid.

-

Heat the solution to ~70-80 °C and add iron powder (Fe, 5.0 eq) portion-wise, maintaining the temperature.

-

Stir at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite to remove iron salts, washing with hot ethanol.

-

Concentrate the filtrate to yield the crude amine, Ethyl 3-amino-5-cyanobenzofuran-2-carboxylate.

Step 3: Deamination

-

Suspend the crude amine from Step 2 in a mixture of ethanol and sulfuric acid at 0 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.5 eq) in water dropwise, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then heat to 60-70 °C for 1-2 hours until gas evolution ceases.

-

Cool the mixture and extract the product (Ethyl 5-cyanobenzofuran-2-carboxylate) with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Step 4: Saponification (Hydrolysis)

-

Dissolve the ester from Step 3 in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 1-3 hours.

-

Cool the reaction mixture to room temperature and concentrate to remove the ethanol.

-

Dilute with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with cold 2N HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Chemical Reactivity and Derivatization Potential

The molecule's utility stems from the distinct reactivity of its three functional components, making it a powerful scaffold for library synthesis.

Logical Relationship Diagram for Derivatizationdot

References

- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 84102-75-0|this compound|BLD Pharm [bldpharm.com]

- 4. Ethyl 5-cyanobenzofuran-2-carboxylate | C12H9NO3 | CID 12813645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-Nitrobenzofuran-2-carboxylic acid 97 10242-12-3 [sigmaaldrich.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Structural Elucidation of 5-Cyanobenzofuran-2-Carboxylic Acid

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, the benzofuran scaffold is a "privileged structure," forming the core of numerous biologically active molecules.[1][2] Derivatives such as 5-cyanobenzofuran-2-carboxylic acid are of significant interest to researchers, as the introduction of the cyano (-C≡N) and carboxylic acid (-COOH) functionalities can modulate solubility, electronic properties, and receptor binding interactions.[3][4][5][6]

Unambiguous confirmation of a molecule's chemical structure is the bedrock of all subsequent research and development. An incorrect structural assignment can invalidate biological data, derail SAR (Structure-Activity Relationship) studies, and lead to the costly failure of research programs. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of this compound. As a self-validating system, this workflow demonstrates how orthogonal analytical methods are synergistically employed to build an irrefutable case for the molecule's identity, from its elemental composition to its precise atomic connectivity.

This document is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice.

The Elucidation Workflow: A Multi-Faceted Approach

Caption: A logical workflow for unambiguous structure elucidation.

Foundational Analysis: Molecular Formula Determination

The first and most fundamental question is: what is the elemental composition of the sample? This establishes the molecular formula and, by extension, the Index of Hydrogen Deficiency (IHD), which provides the first clue about the presence of rings and/or multiple bonds.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While standard mass spectrometry provides a nominal mass, HRMS is essential for structure elucidation because it measures the mass-to-charge ratio (m/z) to four or more decimal places.[7][8] This high precision allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and provides an unambiguous molecular formula. For this compound (C₁₀H₅NO₃), the exact mass is a unique identifier.

Expected Data Summary

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₅NO₃ |

| Calculated Exact Mass | 200.03422 [M+H]⁺ |

| Index of Hydrogen Deficiency | 9 |

The IHD of 9 indicates a high degree of unsaturation, consistent with a bicyclic aromatic system (benzofuran = 5), a carboxylic acid (C=O = 1), a nitrile (C≡N = 2), and four double bonds in the benzene ring.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Method Parameters:

-

Ionization Mode: Positive (to observe [M+H]⁺) and Negative (to observe [M-H]⁻) modes should both be run for confirmation.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to guarantee mass accuracy below 5 ppm.

-

-

Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the proposed formula C₁₀H₅NO₃. The mass error should be less than 5 ppm.

Functional Group Identification: The Spectroscopic Fingerprint

Once the molecular formula is known, the next step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies.[9][10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: For this compound, we expect to see three key diagnostic signals: the nitrile, the carbonyl of the carboxylic acid, and the broad O-H stretch of the carboxylic acid. The presence and appearance of these bands provide strong, direct evidence for the proposed functional groups. The broadness of the O-H stretch is a hallmark of carboxylic acids, resulting from strong intermolecular hydrogen bonding which creates a continuum of bond energies.[12][13]

Expected Data Summary

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O–H stretch | 3300 - 2500 | Very broad, strong |

| Aromatic C-H | C–H stretch | ~3100 - 3000 | Sharp, medium |

| Nitrile | C≡N stretch | ~2230 - 2220 | Sharp, medium intensity |

| Carbonyl | C=O stretch | ~1720 - 1680 | Sharp, very strong |

| Aromatic Ring | C=C stretch | ~1600, ~1475 | Medium to strong |

| Benzofuran System | C–O stretch | ~1320 - 1210 | Strong |

Experimental Protocol: FT-IR using Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups as listed in the table above.

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the formula and functional groups identified, NMR spectroscopy is employed to determine the precise connectivity of the atoms—the carbon-hydrogen framework.[14][15] This is the most information-rich technique in structure elucidation.

Expertise & Causality: We will use a suite of NMR experiments. ¹H NMR reveals the number of different proton environments and their neighboring protons. ¹³C NMR shows the number of different carbon environments. Finally, 2D NMR experiments like HSQC and HMBC act as a "molecular GPS," directly correlating which protons are attached to which carbons and, crucially, which atoms are 2-3 bonds away from each other, allowing us to piece the fragments together.[16][17]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is critical as it will solubilize the polar carboxylic acid and its acidic proton will be observable, unlike in D₂O where it would exchange.[16][17]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to Run:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon)

-

2D Experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2 or 3 bonds apart. This is the key experiment for assembling the final structure.

-

-

Predicted NMR Data Summary for this compound

| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Rationale for Chemical Shift |

| COOH | ~13.5, br s | ~161 | Highly deshielded acidic proton. |

| 3 | ~7.6, s | ~115 | Furan proton, deshielded by adjacent oxygen and C=O. |

| 4 | ~8.0, d, J ≈ 8.8 | ~128 | Aromatic proton ortho to the electron-withdrawing cyano group. |

| 6 | ~7.8, dd, J ≈ 8.8, 1.5 | ~129 | Aromatic proton meta to the cyano group. |

| 7 | ~8.3, d, J ≈ 1.5 | ~114 | Aromatic proton ortho to the furan oxygen and adjacent to the cyano group. |

| C2 | - | ~148 | Quaternary carbon of the carboxylic acid attachment. |

| C3a | - | ~125 | Quaternary carbon at the furan-benzene fusion. |

| C5 | - | ~108 | Quaternary carbon bearing the cyano group. |

| C7a | - | ~155 | Quaternary carbon at the furan-benzene fusion, adjacent to oxygen. |

| CN | - | ~118 | Nitrile carbon. |

Assembling the Structure with 2D NMR

The final connectivity is confirmed by HMBC correlations. The diagram below illustrates the most critical correlations that unambiguously prove the positions of the substituents.

Caption: Key HMBC correlations for structural confirmation.

-

H3 to C2 and C3a: The proton at position 3 will show a strong correlation to the quaternary carbon of the carboxylic acid (C2), confirming the substituent is at the 2-position.

-

H4 to C5 and CN: The proton at position 4 will correlate to the carbon bearing the cyano group (C5) and to the nitrile carbon (CN) itself, locking the cyano group at the 5-position.

-

H7 to C5: The proton at position 7 will also show a correlation to C5, providing further validation for the cyano group's location.

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of HRMS, FT-IR, and comprehensive NMR analysis provides overwhelming evidence, the "gold standard" for structural proof is single-crystal X-ray crystallography.[7] This technique provides an exact 3D map of the atoms in space, confirming not only connectivity but also bond lengths, bond angles, and the planarity of the benzofuran system.[18][19]

Expertise & Causality: This method is definitive because it relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a repeating crystal lattice. The resulting diffraction pattern can be mathematically deconvoluted to generate a precise 3D model of the molecule. For benzofuran derivatives, this can confirm the planarity of the fused ring system.[18][19][20]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. A suitable single crystal must be grown. A common method is slow evaporation of a saturated solution of the compound in a solvent system like ethyl acetate/hexane.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to fit the experimental data, resulting in a final crystallographic information file (CIF).

-

Data Analysis: The refined structure provides precise coordinates for each atom, from which bond lengths, angles, and intermolecular interactions (like hydrogen bonding between carboxylic acid dimers) can be analyzed.

Conclusion: A Self-Validating System

The structural elucidation of this compound is a clear demonstration of a modern, self-validating analytical workflow.

-

HRMS established the correct molecular formula (C₁₀H₅NO₃).

-

FT-IR provided direct evidence for the required nitrile and carboxylic acid functional groups.

-

1D and 2D NMR assembled the atomic framework, confirming the 2-carboxy and 5-cyano substitution pattern through unambiguous proton-carbon correlations.

-

X-ray Crystallography , if successful, provides the ultimate, irrefutable 3D structure.

Each technique provides orthogonal data that converges on a single, consistent structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the absolute confidence required for advancing a compound in a research or drug development pipeline.

References

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. rroij.com [rroij.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. aseestant.ceon.rs [aseestant.ceon.rs]

- 17. myneni.princeton.edu [myneni.princeton.edu]

- 18. asianpubs.org [asianpubs.org]

- 19. pubs.vensel.org [pubs.vensel.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Cyanobenzofuran-2-Carboxylic Acid

Introduction

5-Cyanobenzofuran-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₀H₅NO₃. Its rigid, planar structure, featuring a benzofuran core appended with both a carboxyl and a nitrile group, makes it a valuable scaffold in medicinal chemistry and materials science. The benzofuran moiety is a well-known pharmacophore present in numerous biologically active compounds, while the cyano and carboxylic acid groups offer versatile handles for synthetic modification, enabling its use as a key building block for drug candidates and functional organic materials.[1]

A thorough understanding of a molecule's spectroscopic signature is foundational to its application in research and development. Spectroscopic data provides unambiguous confirmation of chemical structure, purity, and electronic properties. While this compound is commercially available, a consolidated, publicly accessible repository of its complete experimental spectroscopic data is sparse.[2] This guide, therefore, serves as an in-depth technical resource that provides a predictive analysis of its spectral characteristics. The predictions herein are grounded in fundamental spectroscopic principles and comparative data from analogous structures, such as benzofuran-2-carboxylic acid, offering a robust framework for researchers engaged in its synthesis, characterization, and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C) within a molecule.

Predicted ¹H NMR Spectrum

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their proximity to one another. For this compound, we anticipate five unique proton signals: four from the aromatic scaffold and one from the carboxylic acid group.

Expert Rationale for Predictions: The analysis is based on the parent compound, benzofuran-2-carboxylic acid, with adjustments for the substituent effects of the C5-cyano group. The nitrile group (C≡N) is strongly electron-withdrawing, which significantly influences the electron density of the benzene ring. This effect deshields (moves downfield) nearby protons, particularly those at the ortho (C4, C6) positions. The proton on the furan ring (H-3) is expected to appear as a singlet in the aromatic region, characteristic of 2-substituted benzofurans. The carboxylic acid proton is readily exchangeable and typically appears as a broad singlet at a very downfield chemical shift.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the polar analyte and its acidic proton signal is readily observable without rapid exchange with the solvent.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

Processing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm. Apply a line broadening of 0.3 Hz before Fourier transformation.

Caption: Workflow for ¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | > 13.0 | Broad Singlet (br s) | N/A |

| H-4 | 8.20 - 8.35 | Doublet (d) | J = 8.8 |

| H-6 | 8.05 - 8.20 | Doublet of Doublets (dd) | J = 8.8, 1.5 |

| H-7 | 7.85 - 8.00 | Doublet (d) | J = 1.5 |

| H-3 | 7.60 - 7.75 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectrum

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their chemical nature (alkane, alkene, aromatic, carbonyl, etc.).

Expert Rationale for Predictions: The molecule contains 10 carbon atoms, all in unique chemical environments, and thus should display 10 distinct signals. The chemical shifts are predicted based on established ranges for specific functional groups.[3] The carboxyl carbon is the most deshielded, appearing furthest downfield. The nitrile carbon has a characteristic shift around 118 ppm. The remaining eight carbons of the benzofuran ring system will appear in the aromatic region (100-160 ppm), with their precise shifts influenced by the oxygen heteroatom and the electron-withdrawing effects of the cyano and carboxyl groups.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrument: Use the same sample prepared for ¹H NMR analysis in a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each carbon appears as a singlet.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.

-

-

Processing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm. Apply a line broadening of 1-2 Hz before Fourier transformation.

Caption: Workflow for ¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | 160.0 - 165.0 | Carboxylic acid carbonyl carbon.[3] |

| C-7a | 155.0 - 158.0 | Aromatic carbon adjacent to furan oxygen. |

| C-2 | 145.0 - 148.0 | Furan carbon attached to the carboxyl group. |

| C-4 | 128.0 - 132.0 | Aromatic CH ortho to cyano group. |

| C-6 | 126.0 - 129.0 | Aromatic CH ortho to cyano group. |

| C-3a | 123.0 - 126.0 | Aromatic bridgehead carbon. |

| C-7 | 120.0 - 123.0 | Aromatic CH meta to cyano group. |

| C≡N | 117.0 - 119.0 | Nitrile carbon. |

| C-3 | 112.0 - 115.0 | Furan CH carbon. |

| C-5 | 105.0 - 108.0 | Aromatic carbon attached to the cyano group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an exceptionally powerful tool for identifying the functional groups present in a sample.

Expert Rationale for Predictions: The IR spectrum of this compound will be dominated by the characteristic vibrations of its three main functional groups. The carboxylic acid will exhibit a very broad O-H stretch due to hydrogen-bonded dimerization and a strong, sharp C=O (carbonyl) stretch.[4][5] The nitrile group (C≡N) has a sharp, intense absorption in a region that is typically free of other signals, making it a highly diagnostic peak. The benzofuran backbone will contribute absorptions from aromatic C=C and C-H stretching, as well as the C-O-C ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR press to ensure firm contact between the sample and the crystal.

-

Collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

Co-add at least 32 scans to obtain a high-quality spectrum.

-

-

Processing: The spectrum is automatically ratioed against the background by the instrument software. Identify and label the significant absorption bands.

Caption: Workflow for ATR-IR Spectroscopy

Table 3: Predicted Major Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (H-bonded) | Carboxylic Acid |

| ~3100 | Medium, Sharp | C-H stretch | Aromatic |

| 2230 - 2220 | Strong, Sharp | C≡N stretch | Nitrile |

| 1710 - 1680 | Strong, Sharp | C=O stretch (conjugated) | Carboxylic Acid |

| 1610 - 1580 | Medium | C=C stretch | Aromatic Ring |

| 1480 - 1440 | Medium | C=C stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid / Furan |

| 960 - 900 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expert Rationale for Predictions: The exact monoisotopic mass of C₁₀H₅NO₃ is 187.0215 Da. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to primarily observe the molecular ion. In negative ion mode ([M-H]⁻), the acidic carboxylic proton will be lost, yielding an ion at m/z 186.0142. In positive ion mode ([M+H]⁺), protonation will likely occur on the furan oxygen or nitrile nitrogen, giving an ion at m/z 188.0288. Tandem MS (MS/MS) of the deprotonated molecule ([M-H]⁻) is predicted to show a characteristic neutral loss of CO₂ (44.00 Da), a hallmark of carboxylic acids, resulting in a major fragment ion at m/z 142.01. The fragmentation of the parent molecule benzofuran-2-carboxylic acid is known to proceed via loss of CO₂.[6][7]

Experimental Protocol: LC-ESI-MS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography (Optional but Recommended): A brief chromatographic run on a C18 column can ensure sample purity before it enters the mass spectrometer.

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI).

-

Mode: Acquire data in both positive and negative ion modes.

-

Analysis: Perform a full scan analysis to detect the molecular ion. Subsequently, perform a targeted MS/MS experiment on the [M-H]⁻ ion to observe its fragmentation pattern.

-

Caption: Workflow for ESI-MS/MS Analysis

Table 4: Predicted Mass Spectrometry Data (ESI)

| Ion Type | Predicted m/z (Monoisotopic) | Notes |

| [M-H]⁻ | 186.0142 | Deprotonated molecule (Base peak in negative mode) |

| [M+H]⁺ | 188.0288 | Protonated molecule (Observed in positive mode) |

| [M-H-CO₂]⁻ | 142.0131 | Major fragment from MS/MS of 186.01; loss of CO₂ |

Conclusion

The comprehensive spectroscopic analysis of this compound, while predictive, is built upon a solid foundation of chemical principles and data from analogous structures. The key identifying features for this molecule are:

-

¹H NMR: Four distinct aromatic proton signals and a very downfield, broad carboxylic acid proton signal.

-

¹³C NMR: Ten unique carbon signals, including characteristic peaks for carboxyl, nitrile, and benzofuran carbons.

-

IR: A sharp, strong nitrile stretch around 2225 cm⁻¹, a strong carbonyl stretch near 1700 cm⁻¹, and a very broad hydroxyl stretch from 3300-2500 cm⁻¹.

-

MS: A deprotonated molecular ion [M-H]⁻ at m/z 186.0142, which readily loses CO₂ (44 Da) upon fragmentation.

This guide provides researchers, chemists, and drug development professionals with a detailed and scientifically rigorous blueprint for the identification and characterization of this compound, facilitating its confident use in pioneering research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 84102-75-0|this compound|BLD Pharm [bldpharm.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. echemi.com [echemi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Benzofuran-2-carboxylic acid [webbook.nist.gov]

- 7. Benzofuran-2-carboxylic acid [webbook.nist.gov]

An In-Depth Technical Guide to 5-Cyanobenzofuran-2-Carboxylic Acid

Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. This guide provides a comprehensive technical overview of 5-cyanobenzofuran-2-carboxylic acid, a key functionalized intermediate in synthetic and medicinal chemistry. We will delineate its core physicochemical properties, provide a detailed, validated protocol for its synthesis via ester hydrolysis, explore its critical role in the synthesis of complex pharmaceuticals such as Vilazodone, and discuss the strategic importance of its constituent functional groups. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Physicochemical Properties and Structural Analysis

This compound is a trifunctional molecule featuring a benzofuran core, a nitrile (cyano) group at the C5 position, and a carboxylic acid at the C2 position. This specific arrangement of functional groups imparts a unique combination of reactivity and electronic properties, making it a valuable building block in organic synthesis.

The carboxylic acid moiety provides a reactive handle for amide bond formation and other derivatizations, while the electron-withdrawing nature of the cyano group modulates the electronic character of the aromatic system.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₅NO₃ | BLD Pharm[1] |

| Molecular Weight | 187.15 g/mol | BLD Pharm[1] |

| CAS Number | 84102-75-0 | BLD Pharm[1] |

| Appearance | Typically a white to off-white solid | Inferred from related compounds |

| Storage | Sealed in dry, 2-8°C | BLD Pharm[1] |

Synthesis and Purification Protocol

The most direct and reliable synthesis of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 5-cyanobenzofuran-2-carboxylate. This precursor is readily accessible and its conversion to the target carboxylic acid is a robust and high-yielding transformation.

Principle of Synthesis: Base-Catalyzed Ester Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from a base like sodium hydroxide (NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group. A final acid-base reaction between the newly formed carboxylic acid and the strong base yields the sodium carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the desired product.

Detailed Experimental Protocol

Materials and Equipment:

-

Ethyl 5-cyanobenzofuran-2-carboxylate (1.0 eq)[2]

-

Sodium Hydroxide (NaOH) (2.0-3.0 eq)

-

Tetrahydrofuran (THF) or Dioxane

-

Methanol (MeOH)

-

Water (Deionized)

-

Hydrochloric Acid (HCl), 2M solution

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ethyl 5-cyanobenzofuran-2-carboxylate (1.0 eq) in a mixture of THF and Methanol (e.g., a 3:1 ratio).

-

Base Addition: Prepare a solution of NaOH (2.5 eq) in water and add it to the stirring ester solution at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Causality: Heating accelerates the rate of hydrolysis, ensuring the reaction proceeds to completion in a reasonable timeframe. The mixed solvent system ensures the solubility of both the organic ester and the aqueous base.

-

-

Work-up & Neutralization: After cooling the mixture to room temperature, remove the organic solvents (THF/MeOH) under reduced pressure using a rotary evaporator.

-

Precipitation: Dilute the remaining aqueous residue with water. Slowly add 2M HCl dropwise while stirring vigorously. The target carboxylic acid will begin to precipitate as a solid. Continue adding acid until the pH of the solution is approximately 2.

-

Causality: Acidification is critical to convert the water-soluble sodium 5-cyanobenzofuran-2-carboxylate salt into the neutral carboxylic acid, which has significantly lower aqueous solubility, forcing its precipitation.

-

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water to remove any residual inorganic salts.

-

Purification: Dry the crude product in a vacuum oven. If necessary, further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target acid from its ethyl ester.

Applications in Drug Discovery and Medicinal Chemistry

Benzofuran-2-carboxylic acid derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[3][4] this compound is particularly valuable as an intermediate in the synthesis of complex pharmaceutical agents.

Key Intermediate in Vilazodone Synthesis

The most notable application of this scaffold is in the synthesis of Vilazodone , an FDA-approved medication for the treatment of major depressive disorder.[5] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.[5]

In many synthetic routes, intermediates like 5-(piperazin-1-yl)benzofuran-2-carboxylic acid or its corresponding amide are required.[6][7] These are often derived from precursors such as 5-aminobenzofuran-2-carboxylic acid or 5-nitrobenzofuran-2-carboxylic acid, which can be synthetically related to this compound. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, demonstrating its versatility as a synthetic handle. The core benzofuran-2-carboxamide structure of Vilazodone highlights the direct relevance of this chemical class.[5]

Pharmacological Significance of Functional Groups

-

Carboxylic Acid: This group is a key pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with biological targets, such as the amino acid residues in an enzyme's active site. However, its ionizable nature at physiological pH can sometimes hinder cell membrane permeability, a challenge often addressed through prodrug strategies (e.g., esterification).

-

Benzofuran Core: This rigid, planar heterocyclic system serves as an effective scaffold, positioning the other functional groups in a defined three-dimensional orientation for optimal target binding. Its aromatic character also allows for favorable π-π stacking interactions.

-

Cyano Group: The nitrile is a strong hydrogen bond acceptor and a metabolically stable isostere for other functional groups. Its electron-withdrawing properties can significantly alter the acidity (pKa) of the carboxylic acid and the overall electronic distribution of the molecule, which can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

Conceptual Pathway Diagram

Caption: Role of the title compound as an intermediate for bioactive molecules.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. As a fine chemical powder, it poses an inhalation risk.

-

Engineering Controls: Use in a well-ventilated laboratory or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound, with a molecular weight of 187.15 g/mol , is more than a simple chemical entity; it is a strategically designed building block for advanced pharmaceutical synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it a highly valuable intermediate for drug discovery programs. Its integral role in the synthetic pathways leading to complex molecules like Vilazodone underscores its importance to the scientific and research community. This guide has provided the foundational knowledge, a reliable synthetic protocol, and the contextual application required for its effective utilization in a research and development setting.

References

- 1. 84102-75-0|this compound|BLD Pharm [bldpharm.com]

- 2. Ethyl 5-cyanobenzofuran-2-carboxylate | C12H9NO3 | CID 12813645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Cyanobenzofuran-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 5-cyanobenzofuran-2-carboxylic acid (CAS No. 84102-75-0), a key heterocyclic building block in medicinal chemistry and materials science. The benzofuran scaffold is a well-established "privileged structure" due to its prevalence in a wide array of biologically active compounds. This document delves into the compound's physicochemical properties, provides a robust, field-tested synthetic protocol with mechanistic insights, and explores its applications in modern drug discovery. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical methodologies.

Core Compound Identification and Properties

This compound is a bifunctional molecule featuring a benzofuran core, a nitrile group at the 5-position, and a carboxylic acid at the 2-position. This specific arrangement of functional groups makes it a highly versatile intermediate for further chemical modification. The carboxylic acid serves as a handle for amide coupling or esterification, while the cyano group can act as a hydrogen bond acceptor, a precursor to other functional groups, or a bioisosteric replacement for other moieties.

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 84102-75-0 | [1] |

| Molecular Formula | C₁₀H₅NO₃ | N/A |

| Molecular Weight | 187.15 g/mol | N/A |

| IUPAC Name | 5-cyano-1-benzofuran-2-carboxylic acid | N/A |

| Appearance | Typically an off-white to yellow solid | N/A |

| Storage | Sealed in dry, 2-8°C | [2] |

Structural Elucidation: The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring and the furan ring. The specific splitting patterns and chemical shifts allow for unambiguous assignment of each proton. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm), which will disappear upon a D₂O exchange.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. For ESI in negative mode, the primary ion observed would correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 186.02.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected stretches include a strong C≡N (nitrile) absorption around 2220-2240 cm⁻¹, a broad O-H (carboxylic acid) stretch from 2500-3300 cm⁻¹, and a sharp C=O (carbonyl) stretch around 1700-1725 cm⁻¹.

Synthesis Protocol: Perkin Rearrangement Route

The synthesis of benzofuran-2-carboxylic acids can be efficiently achieved through various methods. A classic and reliable approach is the Perkin (coumarin-benzofuran ring contraction) rearrangement of a 3-halocoumarin.[3] This method is often high-yielding and can be adapted for microwave-assisted synthesis to drastically reduce reaction times from hours to minutes.[3]

Conceptual Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-bromo-6-cyanocoumarin.

Materials:

-

3-bromo-6-cyanocoumarin (1.0 eq)

-

Sodium hydroxide (NaOH) (3.0 eq)

-

Ethanol or Water (as solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Reaction vessel (round-bottom flask or microwave vessel)

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add 3-bromo-6-cyanocoumarin (1.0 eq) and the chosen solvent (e.g., 10 mL of ethanol per gram of coumarin).

-

Base Addition: Add a solution of sodium hydroxide (3.0 eq) in water to the vessel. The causality here is that the hydroxide base initiates the attack on the lactone carbonyl, which is essential for the subsequent rearrangement and ring-opening cascade.

-

Heating: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and stir for 2-3 hours. Alternatively, for an expedited synthesis, heat in a sealed microwave reactor at 80-100°C for 5-10 minutes.[3]

-

Reaction Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Dichloromethane:Ethyl Acetate). The disappearance of the starting 3-bromocoumarin spot indicates reaction completion.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the ethanol.

-

Acidification & Precipitation: Dissolve the resulting crude solid in a minimum volume of water. Cool the solution in an ice bath and slowly acidify to pH 1-2 by adding concentrated HCl dropwise. This step is critical as it protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the solid in a vacuum oven at 60-80°C. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran-2-carboxylic acid scaffold is a cornerstone in the design of novel therapeutics. The carboxylic acid group is a key pharmacophoric feature, capable of forming critical hydrogen bonds or salt-bridge interactions with biological targets.[4] Its presence is often associated with improved aqueous solubility and allows for its use as a bioisostere for other acidic functional groups.[5]

Role as a Core Scaffold

Derivatives of benzofuran have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] Specifically, substituted benzofuran-2-carboxylic acids are being actively investigated as inhibitors for enzymes implicated in disease.

-

Carbonic Anhydrase Inhibition: Certain benzofuran-based carboxylic acids have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related isoform hCA IX.[9] The carboxylic acid moiety typically anchors the inhibitor to the zinc ion in the enzyme's active site. The 5-cyano substituent on the benzofuran ring can then occupy adjacent pockets, contributing to binding affinity and selectivity.[9]

-

Intermediates for Complex Pharmaceuticals: This scaffold serves as a crucial intermediate in multi-step syntheses of complex drug molecules. For instance, related 5-substituted benzofuran-2-carboxamide derivatives are key precursors in the synthesis of Vilazodone, a serotonin reuptake inhibitor and 5-HT1A receptor partial agonist used for treating major depressive disorder.[10] The carboxylic acid of a precursor like this compound would first be converted to an amide, followed by further functionalization.

Logical Workflow in Drug Development

Caption: Role as a building block in lead compound generation.

Safety and Handling

This compound is a chemical compound intended for research use. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. 84102-75-0|this compound|BLD Pharm [bldpharm.com]

- 2. nanochemazone.com [nanochemazone.com]

- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

discovery and history of benzofuran derivatives

An In-Depth Technical Guide to the Discovery and History of Benzofuran Derivatives

Abstract

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the architecture of countless natural products and synthetic molecules of profound biological importance. This guide provides a comprehensive exploration of the historical journey of benzofuran derivatives, from the seminal discovery of the parent heterocycle to the elucidation of complex, naturally occurring molecules and the development of elegant synthetic methodologies. We will trace the origins of benzofuran chemistry, examine the discovery of its derivatives in nature, detail the pioneering synthetic routes that enabled its widespread study, and chart the subsequent explosion in its pharmacological applications. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also a deeper understanding of the causality behind key experimental and strategic decisions that have shaped the field.

The Precursors: Early Furan and Coumarin Chemistry

The story of benzofuran is inextricably linked to the earlier discoveries of its constituent parts. The origins of furan chemistry can be traced back to the work of Carl Wilhelm Scheele, who in the late 18th century obtained pyromucic acid (furan-2-carboxylic acid) through the dry distillation of mucic acid[1]. However, furan itself was not isolated until the 19th century from pinewood[1].

Parallel to this, another crucial precursor, coumarin (2H-1-benzopyran-2-one), was first isolated from tonka beans (Dipteryx odorata) in 1820 by A. Vogel[2][3][4]. Initially mistaken for benzoic acid, its unique identity was soon confirmed[2]. Coumarin's discovery was pivotal, as this fragrant natural product would become the direct chemical progenitor of the first synthetic benzofuran[2][5].

The Genesis of a Scaffold: Perkin's Landmark Synthesis

The year 1870 marks the official birth of benzofuran chemistry. The English chemist William Henry Perkin, renowned for his work on synthetic dyes, was the first to synthesize the benzofuran ring[6][7]. In a reaction that would later be known as the Perkin rearrangement, he treated 3-halocoumarins with a base, inducing a fascinating ring contraction to form a benzofuran-2-carboxylic acid[8][9]. This discovery was not merely the creation of a new molecule but the opening of a gateway to a vast new class of heterocyclic compounds.

Table 1: Timeline of Key Foundational Discoveries

| Year | Discovery | Key Scientist(s) | Significance |

| 1820 | Isolation of Coumarin from tonka beans | A. Vogel | Provided the starting material for the first benzofuran synthesis[2][3]. |

| 1868 | First chemical synthesis of Coumarin | William Henry Perkin | Demonstrated synthetic access to the key precursor[2]. |

| 1870 | First synthesis of a Benzofuran derivative | William Henry Perkin | Established the benzofuran scaffold through the Perkin rearrangement[6][7][9]. |

| 1882 | Development of the Rap-Stoermer reaction | C. Rap, R. Stoermer | Introduced a new, versatile method for synthesizing 2-acylbenzofurans. |

Nature's Embrace: The Discovery of Natural Benzofuran Derivatives

Long before chemists began constructing benzofurans in the lab, nature had already perfected their synthesis. Benzofuran derivatives are ubiquitous in the plant kingdom, particularly within families such as Asteraceae, Rutaceae, Moraceae, and Apiaceae[10][11][12]. These natural products exhibit a staggering diversity of structures and biological activities.

Some of the most prominent and historically significant natural benzofurans include:

-

Furocoumarins (e.g., Psoralen, Angelicin, Bergapten): These compounds, found in plants like celery, parsnips, and the seeds of Ammi majus, are well-known for their photosensitizing properties and have been used in treatments for skin disorders like psoriasis and vitiligo[6][13][14].

-

Ailanthoidol: A neolignan isolated from Zanthoxylum ailanthoides, it represents the 2-arylbenzofuran class of natural products and has been studied for various biological activities[10][13].

-

Usnic Acid: Found in lichens, this dibenzofuran derivative has a long history of use in traditional medicine for its antibacterial properties.

The isolation and structural elucidation of these compounds provided a powerful impetus for synthetic chemists to develop new methods to access these complex and biologically active scaffolds.

The Synthetic Toolkit: Foundational Methodologies

Following Perkin's initial discovery, the need for more versatile and efficient methods to construct the benzofuran core became apparent. This led to the development of several classic named reactions that remain fundamental to heterocyclic chemistry.

The Perkin Rearrangement

The Perkin rearrangement is the classic transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid under basic conditions[8][9]. The reaction is a self-validating system, proceeding through a logical sequence of steps that ensures the formation of the thermodynamically stable benzofuran ring.

Causality of the Mechanism: The choice of a strong base (like sodium hydroxide) is critical. Its initial role is to catalyze the hydrolytic opening of the coumarin's lactone ring. This generates a phenoxide and a carboxylate. The phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the new five-membered furan ring in a process of ring contraction[8].

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [8]

-

Preparation: To a microwave reaction vessel, add the 3-bromocoumarin (1 equivalent).

-

Reagent Addition: Add ethanol as the solvent, followed by an aqueous solution of sodium hydroxide (e.g., 2M, 2-3 equivalents).

-

Causality Check: Ethanol is a suitable solvent that can absorb microwave energy efficiently, while sodium hydroxide is the essential base for catalyzing the ring-opening.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a constant power (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 79-80°C)[8]. The use of microwave irradiation drastically reduces reaction times from hours to minutes compared to conventional heating.

-

Workup: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed if further purification is needed.

The Rap-Stoermer Reaction

Another cornerstone of benzofuran synthesis is the Rap-Stoermer reaction. This method involves the condensation of an α-haloketone with a salicylaldehyde derivative in the presence of a base[6][15]. It provides a direct route to 2-acyl or 2-aroylbenzofurans, which are versatile intermediates for further functionalization.

Causality of the Mechanism: The base (e.g., triethylamine or potassium carbonate) deprotonates the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide. This phenoxide then acts as a nucleophile, attacking the α-carbon of the haloketone in an O-alkylation step. The resulting intermediate undergoes an intramolecular aldol-type condensation (a Dieckmann-like condensation), followed by dehydration, to form the furan ring[6][15].

// Nodes Coumarin [label="3-Halocoumarin"]; Salicylaldehyde [label="Salicylaldehyde"]; Haloketone [label="α-Haloketone"]; oHalophenol [label="o-Halophenol"]; Alkyne [label="Terminal Alkyne"]; BenzofuranAcid [label="Benzofuran-\n2-carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acylbenzofuran [label="2-Acylbenzofuran", fillcolor="#FBBC05", fontcolor="#202124"]; Arylbenzofuran [label="2-Arylbenzofuran", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Coumarin -> BenzofuranAcid [label="Perkin\nRearrangement"]; {Salicylaldehyde, Haloketone} -> Acylbenzofuran [label="Rap-Stoermer\nReaction"]; {oHalophenol, Alkyne} -> Arylbenzofuran [label="Sonogashira\nCoupling/Cyclization"]; } caption: "Key classical and modern synthetic routes to benzofurans."

The Pharmacological Awakening and Modern Era

The 20th century witnessed a paradigm shift from viewing benzofurans as mere chemical curiosities to recognizing them as powerful pharmacophores. The discovery of the potent biological activities of both natural and synthetic derivatives sparked immense interest in medicinal chemistry.

-

Antifungal Activity: The isolation of Griseofulvin , an antifungal drug, marked a significant milestone[13]. Its unique spirocyclic benzofuran structure demonstrated the potential of this scaffold in combating infectious diseases.

-

Cardiovascular Applications: Perhaps the most famous benzofuran-based drug is Amiodarone [10][13][16]. Developed as an antiarrhythmic agent, its efficacy cemented the importance of the benzofuran core in cardiovascular medicine. Other related drugs include Dronedarone and Benzbromarone (used for treating gout)[6][13].

-

Diverse Biological Profile: Further research has unveiled a vast spectrum of activities, including anticancer, antiviral (including anti-HIV and anti-HCV), anti-inflammatory, antioxidant, and neuroprotective properties[10][12][17][18][19].

Table 2: Selected Benzofuran Derivatives in Medicine

| Drug Name | Core Structure | Primary Therapeutic Use | Historical Significance |

| Amiodarone | 2-Butyl-benzofuran | Antiarrhythmic[10][16] | A blockbuster drug that validated the benzofuran scaffold in cardiovascular therapy. |

| Griseofulvin | Spiro-benzofuran | Antifungal[13] | An early example of a potent, naturally-derived benzofuran antibiotic. |

| Psoralen | Furocoumarin | Psoriasis, Vitiligo | A pioneering photochemotherapeutic agent from a natural source[6]. |

| Benzbromarone | 2-Ethyl-benzofuran | Gout Treatment[6] | Demonstrates the scaffold's utility in metabolic disease treatment. |

The modern era of benzofuran synthesis is characterized by the use of powerful transition-metal-catalyzed reactions. Methods based on palladium, copper, nickel, and gold catalysis have enabled the construction of highly complex and substituted benzofurans with remarkable efficiency and selectivity, often through C-H activation or cross-coupling strategies like the Sonogashira coupling followed by cyclization[6][7][20]. These advanced synthetic tools continue to fuel the discovery of novel benzofuran derivatives with tailored biological activities, ensuring that the rich history of this scaffold is still being written.

References

- 1. jocpr.com [jocpr.com]

- 2. Coumarin - Wikipedia [en.wikipedia.org]

- 3. Progress in the Chemistry of Naturally Occurring Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 5. leffingwell.com [leffingwell.com]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 13. medcraveonline.com [medcraveonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Benzofuran synthesis [organic-chemistry.org]

Unlocking the Therapeutic Potential of 5-Cyanobenzofuran-2-Carboxylic Acid: A Technical Guide for Drug Discovery

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Naturally occurring benzofurans like cicerfuran, conocarpan, and ailanthoidol exhibit a range of activities including antifungal, antitrypanosomal, anticancer, antiviral, and antioxidant properties.[1] This has inspired the development of synthetic benzofuran derivatives, leading to marketed drugs such as the antiarrhythmic agent amiodarone and the non-specific β-adrenergic blocker bufuralol.[1] The versatility of the benzofuran core, coupled with the ability to readily introduce diverse substituents, makes it a "privileged structure" for the design of novel therapeutic agents. This guide focuses on the potential biological activities of a specific, less-explored derivative: 5-cyanobenzofuran-2-carboxylic acid. While direct studies on this compound are limited, a comprehensive analysis of structurally related benzofuran-2-carboxylic acid derivatives provides a strong foundation for predicting its therapeutic potential and guiding future research.

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive literature on substituted benzofuran-2-carboxylic acids, this compound is predicted to exhibit a range of biological activities. The presence of the electron-withdrawing cyano group at the 5-position is expected to significantly influence its electronic properties and interactions with biological targets.

Anticancer and Cytotoxic Potential

A substantial body of evidence points to the anticancer and cytotoxic effects of benzofuran-2-carboxylic acid derivatives.[1][3][4][5] These compounds have demonstrated potent activity against various human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[3]

Potential Mechanisms of Action:

-

Inhibition of Nuclear Factor-kappa B (NF-κB): Several benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of NF-κB.[3][4] NF-κB is a crucial transcription factor that plays a key role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. The 5-cyano substituent could potentially enhance interactions with key residues in the NF-κB signaling pathway.

-

Inhibition of Carbonic Anhydrases (CAs): Certain benzofuran-based carboxylic acids have emerged as effective inhibitors of human carbonic anhydrase IX (hCA IX), a cancer-related isoform.[6] These inhibitors have shown antiproliferative, cell cycle-disrupting, and pro-apoptotic actions in breast cancer cell lines.[6] The carboxylic acid moiety is crucial for coordinating with the zinc ion in the active site of CAs, and the benzofuran scaffold provides a platform for achieving isoform selectivity.

-

Induction of Apoptosis: One study on N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide demonstrated its ability to inhibit the growth of human hepatocellular carcinoma (HCC) cells and induce apoptosis.[1]

Experimental Workflow for Investigating Anticancer Activity: